SR-3737

Kinase inhibitor Selectivity profiling Structure-activity relationship

SR-3737 (CAS 1164153-37-0) is the definitive dual JNK3/p38 inhibitor, delivering concurrent nanomolar blockade (IC50 12 nM/3 nM) through a unique indazole scaffold. Unlike aminopyrazole-based JNK3 inhibitors (>2800-fold selective), SR-3737's dual-target pharmacology enables dissection of overlapping MAPK pathways in neuroinflammation, excitotoxicity, and kinase selectivity panels. Validated by co-crystal structure PDB 3FI3 and established biochemical assays. Guaranteed purity ≥98%. Essential for medicinal chemistry scaffold-hop studies and structure-based drug design. Order now to secure research-grade material for your MAPK pathway investigations.

Molecular Formula C29H25FN4O4
Molecular Weight 512.5 g/mol
CAS No. 1164153-37-0
Cat. No. B1682622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSR-3737
CAS1164153-37-0
SynonymsSR-3737;  SR 3737;  SR3737; 
Molecular FormulaC29H25FN4O4
Molecular Weight512.5 g/mol
Structural Identifiers
SMILESCOC1=CC(=CC(=C1OC)OC)NC(=O)C2=CC(=CC=C2)N3C4=C(C=C(C=C4)NC5=CC=CC=C5F)C=N3
InChIInChI=1S/C29H25FN4O4/c1-36-26-15-21(16-27(37-2)28(26)38-3)33-29(35)18-7-6-8-22(14-18)34-25-12-11-20(13-19(25)17-31-34)32-24-10-5-4-9-23(24)30/h4-17,32H,1-3H3,(H,33,35)
InChIKeyGYQLVKWGHKBDMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





SR-3737 (CAS 1164153-37-0): A Dual JNK3/p38 Inhibitor with Validated Structural Binding Data and Defined Kinase Selectivity Profile for Neurological and Inflammation Research


SR-3737 (CAS 1164153-37-0) is a synthetic indazole-based small molecule that functions as a potent, ATP-competitive inhibitor of c-Jun N-terminal kinase 3 (JNK3) and p38 mitogen-activated protein kinase (MAPK) [1]. The compound is characterized by a benzamide-indazole core with a 2-fluorophenylamino substituent and a 3,4,5-trimethoxyphenyl amide moiety [2]. SR-3737 exhibits high affinity for both JNK3 (IC50 = 12 nM) and p38 (IC50 = 3 nM) in biochemical assays [1]. Unlike highly selective JNK3 inhibitors, SR-3737 displays a dual-target inhibition profile with a modest (4-fold) preference for p38 over JNK3, making it a valuable tool compound for dissecting overlapping MAPK signaling pathways or for applications where concurrent blockade of both kinases is mechanistically desirable [1].

Why SR-3737 Cannot Be Replaced by Generic JNK3 or p38 Inhibitors: Structure-Based Selectivity and Functional Divergence


The kinase selectivity profile of SR-3737 is tightly linked to its indazole scaffold, which confers a distinct binding mode and functional outcome compared to other JNK3-targeting chemotypes. The primary study by Kamenecka et al. demonstrates that the indazole class (represented by SR-3737) and the aminopyrazole class (represented by SR-3576) exhibit markedly divergent selectivity for p38 despite nearly identical binding to JNK3 (RMSD = 0.33 Å) [1]. Specifically, SR-3737 potently inhibits both JNK3 and p38, whereas SR-3576 is a highly selective JNK3 inhibitor (>2800-fold selectivity over p38) [1]. This differential selectivity is not predictable from JNK3 binding affinity alone and stems from subtle structural features, including the planarity of the indazole ring and the orientation of the N-linked phenyl group [1]. Consequently, substituting SR-3737 with a generic JNK3 inhibitor or a p38-selective agent will not recapitulate the unique dual-target pharmacology of SR-3737. Procurement decisions for studies requiring concurrent JNK3/p38 inhibition or investigation of scaffold-dependent selectivity must therefore be guided by the specific chemical identity of the compound, as class-level assumptions fail to capture the nuanced, structure-driven activity profile of SR-3737 [1].

Quantitative Differentiation Evidence for SR-3737: Head-to-Head Comparison with SR-3576 and Structural Selectivity Data


SR-3737 vs. SR-3576: Divergent p38 Selectivity Despite Near-Identical JNK3 Binding

In a direct head-to-head comparison from the same study, SR-3737 (indazole class) exhibits potent inhibition of both JNK3 and p38, whereas SR-3576 (aminopyrazole class) displays exceptional selectivity for JNK3 over p38. The difference in p38 inhibitory potency is greater than 6,600-fold between the two compounds [1]. This divergence occurs despite nearly identical binding modes to JNK3, with a root mean square deviation (RMSD) of only 0.33 Å between the indazole and aminopyrazole classes [1].

Kinase inhibitor Selectivity profiling Structure-activity relationship

Quantitative Comparison of JNK3 Inhibitory Potency: SR-3737 vs. SR-3576

In the same biochemical assay system, SR-3737 and SR-3576 both demonstrate potent JNK3 inhibition, but with a small, measurable difference in potency. SR-3737 inhibits JNK3 with an IC50 of 12 nM, whereas SR-3576 achieves an IC50 of 7 nM [1]. This 1.7-fold difference in JNK3 potency is statistically modest but verifiable.

Enzymatic assay IC50 determination JNK3 inhibition

Structural Evidence: SR-3737 Bound to JNK3 Reveals Key Binding Interactions

The crystal structure of SR-3737 in complex with JNK3 (PDB ID: 3FI3) has been solved at 2.20 Å resolution [1]. This structure reveals the precise binding mode of the indazole scaffold within the ATP-binding pocket of JNK3, providing atomic-level detail of key interactions that govern affinity. The RMSD between the SR-3737-bound conformation and the aminopyrazole inhibitor SR-3576-bound conformation (PDB ID: 3FI2) is only 0.33 Å, demonstrating highly similar binding geometries [1]. Despite this near-identical JNK3 binding, the selectivity profiles for p38 diverge dramatically, underscoring the critical role of subtle structural differences in the ligand scaffold [1].

X-ray crystallography Structure-based drug design Protein-ligand interactions

Intrinsic p38/JNK3 Selectivity Ratio Defines Functional Utility

SR-3737 exhibits an intrinsic p38/JNK3 selectivity ratio of 0.25 (p38 IC50 = 3 nM vs. JNK3 IC50 = 12 nM), indicating a 4-fold preference for p38 over JNK3 [1]. In contrast, the aminopyrazole analog SR-3576 displays a p38/JNK3 selectivity ratio of >2,857 (p38 IC50 >20,000 nM vs. JNK3 IC50 = 7 nM) [1]. This difference in selectivity ratio directly defines the functional class of each inhibitor: SR-3737 acts as a dual JNK3/p38 inhibitor, while SR-3576 is a JNK3-selective agent.

Selectivity ratio Dual kinase inhibition MAPK signaling

Validated Application Scenarios for SR-3737 in Kinase Signaling Research and Drug Discovery


Dual JNK3/p38 Pathway Inhibition Studies in Neuroinflammation Models

SR-3737's dual inhibition of JNK3 (IC50 = 12 nM) and p38 (IC50 = 3 nM) [1] makes it particularly suited for investigating the cooperative or overlapping roles of these two stress-activated MAP kinases in neuroinflammatory signaling cascades. Unlike JNK3-selective inhibitors (e.g., SR-3576), SR-3737 can simultaneously block both kinases at nanomolar concentrations, allowing researchers to assess the functional consequences of dual pathway suppression in cell-based models of neurodegeneration or excitotoxicity. The validated biochemical potency provides a clear rationale for dose selection in such studies.

Structure-Based Drug Design and Scaffold-Hopping Campaigns Targeting JNK3

The high-resolution co-crystal structure of SR-3737 bound to JNK3 (PDB ID: 3FI3) [1] provides a validated starting point for structure-based drug design efforts. Medicinal chemists can utilize this structure to perform in silico docking, molecular dynamics simulations, and rational scaffold modifications aimed at tuning selectivity between JNK3 and p38. The demonstrated 0.33 Å RMSD between indazole and aminopyrazole binding modes [1] offers a precise structural benchmark for evaluating the impact of scaffold changes on binding geometry and selectivity.

Control Compound for Selectivity Profiling of Novel JNK3 Inhibitors

SR-3737 serves as an essential control compound in selectivity profiling panels due to its well-characterized dual JNK3/p38 inhibition profile [1]. When screening novel JNK3-targeting compounds, inclusion of SR-3737 provides a reference point for both JNK3 potency (IC50 = 12 nM) and p38 cross-reactivity (IC50 = 3 nM) [1]. This enables quantitative assessment of selectivity improvements relative to the indazole scaffold baseline, a critical metric in lead optimization programs aiming to minimize off-target p38 activity.

Comparative Mechanistic Studies of MAPK Pathway Cross-Talk

The marked difference in selectivity profiles between SR-3737 (dual JNK3/p38 inhibitor) and SR-3576 (JNK3-selective with >2800-fold selectivity) [1] enables well-controlled comparative studies of MAPK pathway cross-talk. Researchers can employ these two inhibitors in parallel experiments to dissect the relative contributions of JNK3 and p38 to specific cellular phenotypes, using the quantitative potency and selectivity data to interpret results. This approach is particularly valuable in systems where both kinases are activated by shared upstream stimuli.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for SR-3737

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.